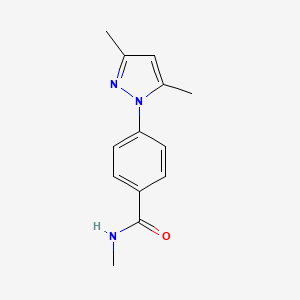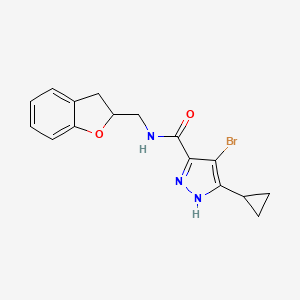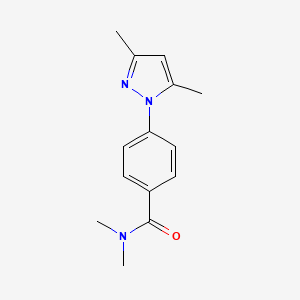
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide, also known as DMPB, is a compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide in lab experiments is its specificity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to selectively inhibit certain enzymes and signaling pathways, which makes it a useful tool for studying specific biological processes. However, one limitation of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is its potential toxicity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide. One area of interest is in the development of new anti-cancer therapies. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have promising anti-cancer properties, and further research may lead to the development of new drugs based on this compound. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide may be useful in the treatment of other diseases, such as neurological disorders, and further research may shed light on its potential use in these areas.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide involves the reaction of 3,5-dimethylpyrazole with N-methylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-10(2)16(15-9)12-6-4-11(5-7-12)13(17)14-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAQYMKAWGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)


![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)